DUBs-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DUBs-IN-3 is a small molecule inhibitor that targets deubiquitinases (DUBs), which are enzymes that regulate the ubiquitin-proteasome system. The ubiquitin-proteasome system is responsible for degrading proteins that are no longer needed by the cell, and DUBs play a crucial role in this process by removing ubiquitin from targeted proteins. By inhibiting DUBs, DUBs-IN-3 has the potential to modulate protein degradation and impact a wide range of cellular processes. In

Aplicaciones Científicas De Investigación

Proteomic Analysis and Biological Pathways

DUBs (Deubiquitinating enzymes) are integral in protein ubiquitination, influencing substrate activity and abundance. A global proteomic analysis of DUBs reveals their association with diverse biological processes such as protein turnover, transcription, RNA processing, DNA damage, and endoplasmic reticulum-associated degradation (Sowa, Bennett, Gygi, & Harper, 2009).

Drug Discovery and Therapeutic Applications

DUBs are identified as promising targets for drug discovery in various therapeutic areas. Advances in the development of DUB inhibitors demonstrate their potential in pharmacological targeting, providing a framework for drug development against a range of DUBs (Schauer, Magin, Liu, Doherty, & Buhrlage, 2020).

Structure and Function Variability

DUBs exhibit a wide range of mechanistic features and regulatory processes. This diversity is key to their involvement in many cellular functions, potentially serving as new therapeutic targets (Komander, Clague, & Urbé, 2009).

Cancer Therapeutics

In cancer research, DUBs play significant roles, making them potential drug targets. The dysregulation of DUB pathways has implications in cancer, and current studies focus on the pharmacological disruption of DUB activity to target cancer-specific protein aberrations (Pfoh, Lacdao, & Saridakis, 2015).

Ubiquitin Ligase and DUB Inhibitors

The development of chemical antagonists and inhibitors for ubiquitin ligases and DUBs has significantly advanced our understanding of ubiquitin modification of substrates and the associated cellular biology. These studies highlight the potential for pharmacological targeting of these enzymes (Lill & Wertz, 2014).

Ubiquitin-Modifying Enzymes in Cellular Processes

The regulation and cellular roles of DUBs are crucial in understanding various cellular processes. These enzymes, owing to their diverse activities, have significant implications in cellular physiology and disease conditions (Reyes-Turcu, Ventii, & Wilkinson, 2009).

Propiedades

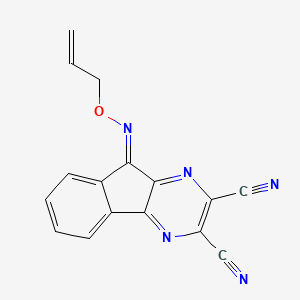

IUPAC Name |

(9E)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXSIKLUAMDGU-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DUBs-IN-3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2762873.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2762875.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)

![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)

![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)